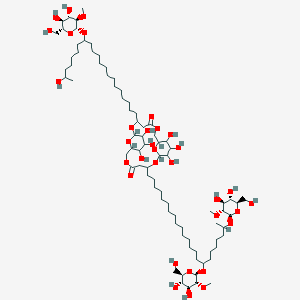![molecular formula C21H16FN3O B235160 N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B235160.png)
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide, also known as ABT-888 or veliparib, is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition has been shown to enhance the cytotoxic effects of DNA-damaging agents such as ionizing radiation and chemotherapy drugs.
Wirkmechanismus
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide inhibits PARP, an enzyme involved in DNA repair. PARP is activated in response to DNA damage and catalyzes the formation of poly(ADP-ribose) chains on target proteins, including PARP itself. These chains recruit DNA repair proteins to the site of DNA damage, facilitating the repair process. Inhibition of PARP by N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide prevents the formation of poly(ADP-ribose) chains, leading to the accumulation of unrepaired DNA damage and ultimately cell death.
Biochemische Und Physiologische Effekte
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been shown to enhance the cytotoxic effects of DNA-damaging agents in cancer cells, leading to increased apoptosis and decreased cell proliferation. In addition, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been shown to sensitize cancer cells to DNA-damaging agents that induce replication stress, leading to increased replication fork collapse and DNA damage. N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has also been shown to enhance the anti-tumor effects of immune checkpoint inhibitors in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. It has also been extensively studied in preclinical and clinical studies, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, such as tankyrase, which may complicate its use in some experiments. In addition, its efficacy may be limited in some cancer types that have developed resistance to DNA-damaging agents.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide. One area of research is the development of combination therapies that incorporate N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide with other DNA-damaging agents or immune checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide, which could improve patient selection for clinical trials. Finally, there is a need for further studies to elucidate the mechanisms of resistance to N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide and to develop strategies to overcome this resistance.
Synthesemethoden
The synthesis of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide involves several steps, starting with the reaction of 2-fluoroaniline with 4-(1H-benzimidazol-2-yl)-2-methylbenzoic acid to form an amide intermediate. The intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-aminomethylpiperidine to form N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has been extensively studied in preclinical and clinical studies as a potential cancer therapy. It has been shown to enhance the cytotoxic effects of DNA-damaging agents, such as ionizing radiation and chemotherapy drugs, in cancer cells. N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide has also been shown to sensitize cancer cells to DNA-damaging agents that induce replication stress, such as gemcitabine and cisplatin.
Eigenschaften
Produktname |
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide |
|---|---|
Molekularformel |
C21H16FN3O |
Molekulargewicht |
345.4 g/mol |
IUPAC-Name |
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C21H16FN3O/c1-13-12-14(20-23-18-8-4-5-9-19(18)24-20)10-11-17(13)25-21(26)15-6-2-3-7-16(15)22/h2-12H,1H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
XJHVKAGWHOLJOW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4F |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(prop-2-en-1-yl)-2H-tetrazol-5-yl]biphenyl-4-carboxamide](/img/structure/B235086.png)









![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)